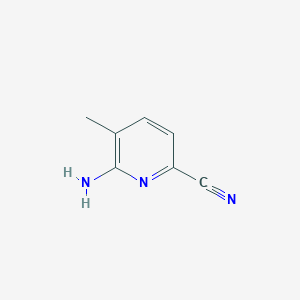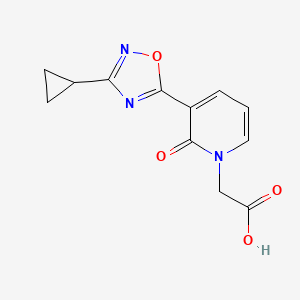
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the hydroxy and sulfamoylphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may produce an amine derivative.
Scientific Research Applications
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate: Lacks the sulfamoyl group, which may affect its biological activity.
Methyl 2-(5-hydroxy-1-(2-nitrophenyl)-1H-pyrazol-3-yl)acetate: Contains a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is unique due to the presence of both hydroxy and sulfamoyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N3O5S |
|---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
methyl 2-[3-oxo-2-(2-sulfamoylphenyl)-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O5S/c1-20-12(17)7-8-6-11(16)15(14-8)9-4-2-3-5-10(9)21(13,18)19/h2-6,14H,7H2,1H3,(H2,13,18,19) |
InChI Key |
MVRUPPUZCDQVNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)




![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)





![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)
